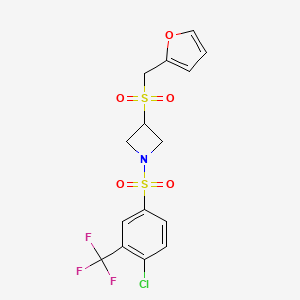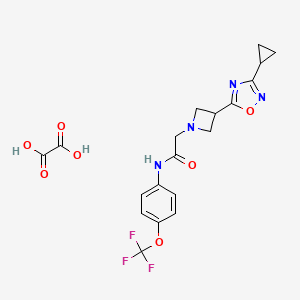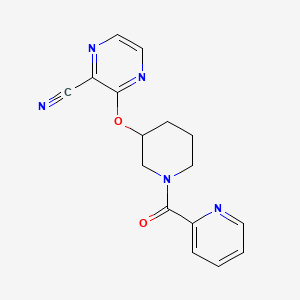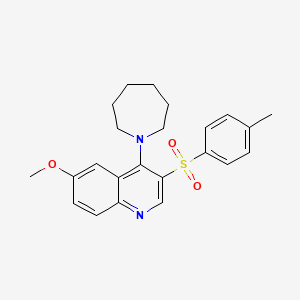
4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Azepan-1-yl)butanoic acid” is a related compound with a similar structure . It has a molecular weight of 185.27 and its IUPAC name is 4-(1-azepanyl)butanoic acid .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound “4-(Azepan-1-yl)butanoic acid” has a molecular formula of C10H19NO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. The compound “4-(Azepan-1-yl)butanoic acid” has a molecular weight of 185.26 g/mol .Wissenschaftliche Forschungsanwendungen
Pro-drug System Applications
- Bioreductively Activated Pro-drug Systems : The synthesis of 5-substituted isoquinolin-1-ones, related to the chemical structure of 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline, demonstrates potential applications in bioreductively activated pro-drug systems. These compounds, including arylmethylated isoquinolinones, exhibit properties that allow for the release of parent drugs in hypoxic solid tumors, indicating potential utility in targeted cancer therapies (Berry et al., 1997).
Antimicrobial Applications
- Antibacterial and Antifungal Activities : Research on quinoline derivatives carrying 1,2,3-triazole moieties, structurally related to 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline, has shown that these compounds possess significant antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents for treating infections (Thomas et al., 2010).
Melatonin Receptor Binding Applications
- Melatonin Receptor Analogs : Studies on melatonin receptor analogs, including 6,7-dihydro-5H-benzo[c]azepino[2,1-a]indoles which share a similar molecular framework with 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline, have been conducted to understand melatonin receptor binding. These compounds exhibit varying degrees of agonist and antagonist potency, indicating their potential application in exploring the melatonin receptor's binding site and functionality (Faust et al., 2000).
Cancer Treatment Applications
- Anticancer Drug Development : The synthesis and characterization of tosylate salts of lapatinib, a related compound, demonstrate the application in cancer treatment. Understanding the nonbonded interactions in the solid state of such compounds can correlate to the physicochemical properties of drug products, which is crucial in the development of effective anticancer medications (Ravikumar et al., 2013).
Synthetic Methodology Applications
- Advanced Synthetic Methods : The reaction of isoquinoline 2-oxides with methylsulfinylmethyl carbanion, related to the structural chemistry of 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline, offers insights into advanced synthetic methodologies. These methods are vital for developing novel compounds with potential pharmaceutical applications (Takeuchi et al., 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)-6-methoxy-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-17-7-10-19(11-8-17)29(26,27)22-16-24-21-12-9-18(28-2)15-20(21)23(22)25-13-5-3-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKLHXPSBJHUIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B2392623.png)
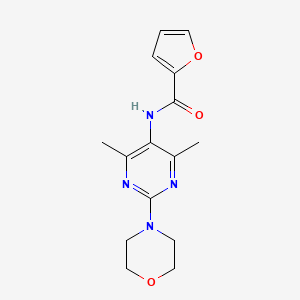
![N-(3-chlorophenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2392626.png)

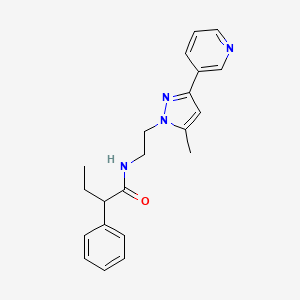
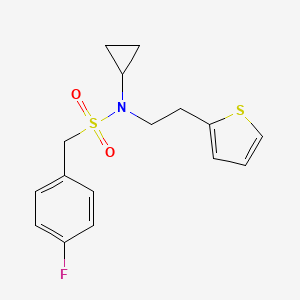
![1-(4-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392631.png)
![5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2392632.png)


